molecular formula C106H202N6O50 B15087132 MAL-PEG4-(m-PEG12)3

MAL-PEG4-(m-PEG12)3

Cat. No.: B15087132
M. Wt: 2360.7 g/mol
InChI Key: NDEZSFRLBSRIHD-UHFFFAOYSA-N
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Description

MAL-PEG4-(m-PEG12)3 is a branched polyethylene glycol (PEG) linker with a maleimide group at one end and three methoxy polyethylene glycol (m-PEG) chains. This compound is widely used in bioconjugation and drug delivery systems due to its ability to improve the solubility and stability of conjugated molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAL-PEG4-(m-PEG12)3 typically involves the following steps:

    Activation of PEG: The PEG chains are activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG-NHS esters.

    Conjugation with Maleimide: The activated PEG-NHS esters are then reacted with a maleimide derivative under mild conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MAL-PEG4-(m-PEG12)3 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MAL-PEG4-(m-PEG12)3 has a wide range of applications in scientific research:

    Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation of proteins, peptides, and other biomolecules to improve their solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: Applied in the development of biocompatible materials and coatings

Mechanism of Action

The mechanism of action of MAL-PEG4-(m-PEG12)3 involves its ability to form stable covalent bonds with thiol groups on proteins and other biomolecules. This conjugation improves the solubility, stability, and bioavailability of the conjugated molecules. The PEG chains provide a hydrophilic environment, reducing aggregation and enhancing the circulation time of the conjugates in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MAL-PEG4-(m-PEG12)3 is unique due to its branched structure, which provides multiple sites for conjugation, and its ability to participate in both thiol-maleimide and click chemistry reactions. This versatility makes it highly valuable in various scientific and industrial applications .

Properties

Molecular Formula

C106H202N6O50

Molecular Weight

2360.7 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide

InChI

InChI=1S/C106H202N6O50/c1-120-24-27-128-40-43-136-54-57-142-66-69-148-78-81-154-90-93-157-87-84-151-75-72-145-63-60-139-51-48-133-37-32-125-21-12-108-100(114)7-17-160-96-106(111-103(117)10-16-123-30-35-131-46-47-132-36-31-124-20-11-107-99(113)6-15-112-104(118)4-5-105(112)119,97-161-18-8-101(115)109-13-22-126-33-38-134-49-52-140-61-64-146-73-76-152-85-88-158-94-91-155-82-79-149-70-67-143-58-55-137-44-41-129-28-25-121-2)98-162-19-9-102(116)110-14-23-127-34-39-135-50-53-141-62-65-147-74-77-153-86-89-159-95-92-156-83-80-150-71-68-144-59-56-138-45-42-130-29-26-122-3/h4-5H,6-98H2,1-3H3,(H,107,113)(H,108,114)(H,109,115)(H,110,116)(H,111,117)

InChI Key

NDEZSFRLBSRIHD-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Origin of Product

United States

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